2-(2,4-Dichlorophenyl)propan-2-ol
Description
2-(2,4-Dichlorophenyl)propan-2-ol is a halogenated aromatic alcohol characterized by a propan-2-ol backbone attached to a phenyl ring substituted with chlorine atoms at the 2- and 4-positions. Its structural uniqueness lies in the electronic and steric effects imparted by the chlorine substituents, which influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 |
InChI Key |
REFIOZLZKRPMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorobenzaldehyde with isopropanol in the presence of a catalyst such as sodium borohydride. The reaction proceeds through the reduction of the aldehyde group to form the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of 2-(2,4-Dichlorophenyl)propan-2-ol often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenyl)propan-2-one
Reduction: 2-(2,4-Dichlorophenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,4-Dichlorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution and Positional Isomerism
The position and type of halogen substituents significantly alter the compound’s properties. Key comparisons include:
Key Observations :
- Chlorine vs. Bromine : Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) enhances van der Waals interactions, making brominated analogs more reactive in nucleophilic substitutions .
- Positional Effects : 2,4-Dichloro substitution optimizes electronic effects for receptor binding, whereas 2,5-dichloro isomers may prioritize metabolic stability .
Functional Group Modifications
The presence of additional functional groups (e.g., amino, methoxy) further diversifies biological and chemical behavior:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 1-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-2-ol | Amino, difluorophenyl | Enhanced enzyme inhibition due to fluorine’s electronegativity and amino group coordination . |
| 2-(2-Chlorophenyl)propan-2-ol | Chlorophenyl | Lower reactivity compared to brominated analogs but higher metabolic stability . |
| Fluconazole | Triazole, difluorophenyl | Antifungal activity driven by 1,2,4-triazole and fluorine interactions . |
Key Observations :
- Amino Groups: Amino-substituted analogs (e.g., 1-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-2-ol) exhibit improved binding to biological targets via hydrogen bonding .
- Methoxy Groups : Methoxy substituents (e.g., 2-(4-Chloro-2-methoxyphenyl)propan-2-ol) improve solubility in polar solvents, aiding pharmaceutical formulation .
Key Observations :
- Chlorine Positioning : 2,4-Dichloro substitution is common in bioactive compounds due to optimal electronic effects for target engagement .
- Stereochemistry: Enantiomers like (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-ol show distinct pharmacodynamics compared to their stereoisomers .
Physicochemical Properties
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